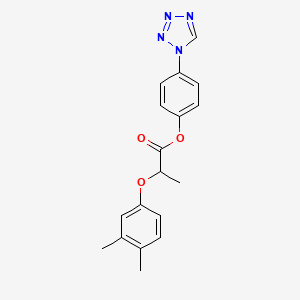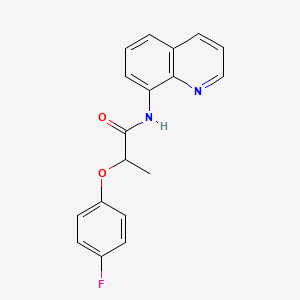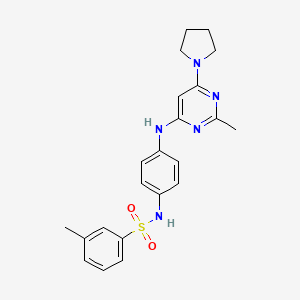
N-(2-chloro-6-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide is a complex organic compound that features a combination of fluorinated and chlorinated aromatic rings, a pyridine moiety, and an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide typically involves multiple steps:
-
Formation of the Fluorophenyl Intermediate: : The initial step involves the preparation of the 2-chloro-6-fluorophenyl intermediate. This can be achieved through halogenation reactions, where a fluorine atom is introduced into the aromatic ring using reagents such as fluorine gas or other fluorinating agents.
-
Coupling with Pyridine: : The next step involves coupling the fluorophenyl intermediate with a pyridine derivative. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under controlled conditions to ensure high yield and selectivity.
-
Formation of the Amide Bond: : The final step involves the formation of the amide bond. This can be achieved through the reaction of the coupled intermediate with a suitable amine, such as 2-fluorophenoxyamine, under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as sodium methoxide, sodium hydride, or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or reduced aromatic compounds. Substitution reactions can introduce various functional groups into the aromatic rings.
科学的研究の応用
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound’s properties make it suitable for use in various industrial processes, such as catalysis or as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic rings and amide linkage. These interactions can modulate the activity of the target, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide
- N-[(2-Fluorophenyl)methyl]-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide
- N-[(2-Chloro-6-fluorophenyl)methyl]-2-(phenoxy)-N-(pyridin-2-yl)propanamide
Uniqueness
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic rings, which can influence its reactivity and interactions with molecular targets. The combination of these halogens with the pyridine and amide functionalities provides a distinct chemical profile that can be exploited in various applications.
特性
分子式 |
C21H17ClF2N2O2 |
|---|---|
分子量 |
402.8 g/mol |
IUPAC名 |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2-fluorophenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C21H17ClF2N2O2/c1-14(28-19-10-3-2-8-18(19)24)21(27)26(20-11-4-5-12-25-20)13-15-16(22)7-6-9-17(15)23/h2-12,14H,13H2,1H3 |
InChIキー |
IMNTWSDXERUSGY-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(CC1=C(C=CC=C1Cl)F)C2=CC=CC=N2)OC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11328713.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide](/img/structure/B11328718.png)
![1-ethyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11328733.png)
![8-(2,5-dimethoxyphenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328747.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11328751.png)
![N-[5-(3,5-dimethylbenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11328766.png)

![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11328773.png)
![5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11328776.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11328784.png)

![3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11328799.png)
![(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11328805.png)

